Welcome to the BenchChem Online Store!
molecular formula C7H15NO3 B2598695 Ethyl [(2-methoxyethyl)amino]acetate CAS No. 66935-31-7

Ethyl [(2-methoxyethyl)amino]acetate

Cat. No. B2598695
M. Wt: 161.201
InChI Key: CAFRQFYFJDTUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04073913

Procedure details

To a stirred solution of 165.2 g of 2-methoxyethylamine and 202.4 g of triethylamine in 1 l of benzene was added dropwise a solution of 334.0 g of ethyl bromoacetate in 200 ml of benzene in one hour at room temperature. At the end of this period, the mixture was heated at reflux for 2 hours to complete the reaction. Upon chilling, the triethylamine hydrobromide was removed by filtration and washed with benzene. After removal of the solvent, the product was distilled in vacuo to yield 242.8 g (75.3 percent) of N-(2-methoxyethyl)glycine ethyl ester, B.P. 73°-5° C/4 mmHg.
Quantity
165.2 g
Type
reactant
Reaction Step One
Quantity
202.4 g
Type
reactant
Reaction Step One
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].C(N(CC)CC)C.Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>C1C=CC=CC=1>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][NH:5][CH2:4][CH2:3][O:2][CH3:1])[CH3:19]

Inputs

Step One
Name
Quantity
165.2 g
Type
reactant
Smiles
COCCN
Name
Quantity
202.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
334 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At the end of this period, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Upon chilling
CUSTOM
Type
CUSTOM
Details
the triethylamine hydrobromide was removed by filtration
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
the product was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 242.8 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.